Product packaging for 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole(Cat. No.:)

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole

Cat. No.: B12115517
M. Wt: 178.64 g/mol
InChI Key: AWWWAQNWEDIJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-isopropoxy-[1,2,5]thiadiazole is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound features a 1,2,5-thiadiazole heterocycle, a scaffold recognized for its significant pharmacological potential and wide application in constructing more complex bioactive molecules . The structure is strategically functionalized with a chloro group and an isopropoxy group, making it a versatile building block for nucleophilic substitution and derivatization reactions. The primary research value of this compound lies in its role as a synthetic precursor. The chloro group is a key reactive site, allowing for further functionalization through reactions with various nucleophiles, such as amines. This reactivity is exemplified in patents detailing the synthesis of 4-(3-secondary amino-2-hydroxy-proxy)-1,2,5-thiadiazoles, which are advanced intermediates for compounds with biological activity . Furthermore, the 1,2,5-thiadiazole core is a privileged structure in drug discovery. Thiadiazole derivatives are frequently explored for their diverse biological activities, which include antidepressant , antimicrobial , and anticancer effects . Researchers can utilize this reagent to develop novel compounds for screening against these and other therapeutic targets. This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2OS B12115517 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.64 g/mol

IUPAC Name

3-chloro-4-propan-2-yloxy-1,2,5-thiadiazole

InChI

InChI=1S/C5H7ClN2OS/c1-3(2)9-5-4(6)7-10-8-5/h3H,1-2H3

InChI Key

AWWWAQNWEDIJBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NSN=C1Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 3 Chloro 4 Isopropoxy 1 2 3 Thiadiazole

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chlorine atom at the 3-position of the justia.comresearchgate.netacs.orgthiadiazole ring is susceptible to nucleophilic attack, a characteristic feature of halogenated electron-deficient heterocyclic systems. This reactivity allows for the introduction of a variety of functional groups, making it a key site for molecular diversification.

Replacement by Oxygen, Nitrogen, and Carbon-Centered Nucleophiles

The chloro group in 3-chloro-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole can be readily displaced by a range of nucleophiles. While direct experimental data for this specific compound is limited in publicly accessible literature, the reactivity can be inferred from studies on analogous 3,4-disubstituted-1,2,5-thiadiazoles.

Oxygen Nucleophiles: Reactions with alkoxides and phenoxides can introduce new ether linkages. For instance, treatment with sodium methoxide (B1231860) would be expected to yield 3-methoxy-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole.

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for the substitution of the chloro group. A well-documented analogous reaction is the synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) from 3,4-dichloro-1,2,5-thiadiazole (B139948) and morpholine. researchgate.netthieme-connect.denih.govnih.govmdpi.com This suggests that 3-chloro-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole would react similarly with various amines to afford the corresponding 3-amino-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole derivatives.

Carbon-Centered Nucleophiles: The introduction of carbon-based substituents can be achieved through various methods, including the use of organometallic reagents. While direct displacement with carbanions might be challenging, cross-coupling reactions provide a more effective route (see section 3.1.2).

Table 1: Examples of Nucleophilic Substitution on Analogous 3-Chloro- justia.comresearchgate.netacs.orgthiadiazole Systems

Starting MaterialNucleophileProductReference(s)
3,4-Dichloro-1,2,5-thiadiazoleMorpholine3-Chloro-4-morpholino-1,2,5-thiadiazole researchgate.netthieme-connect.denih.govnih.govmdpi.com
3,4-Dichloro-1,2,5-thiadiazoleAmmonia (B1221849)3-Amino-4-chloro-1,2,5-thiadiazole wikipedia.org

Catalytic Approaches for Enhanced Reactivity

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halo-heterocycles, including justia.comresearchgate.netacs.orgthiadiazoles. These methods offer a versatile and efficient way to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-thiadiazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of aryl-aryl and aryl-alkyl bonds. For 3-chloro-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the corresponding 3-aryl-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole. Studies on 3,4-dichloro-1,2,5-thiadiazole have demonstrated the feasibility of such transformations. researchgate.net

Stille Coupling: The Stille reaction utilizes organostannanes as the coupling partners. This method is known for its tolerance of a wide range of functional groups. The reaction of 3-chloro-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole with an organotin reagent, catalyzed by a palladium complex, would provide access to a variety of substituted thiadiazoles. Research on 3,4-dichloro- and 3-chloro-4-halogeno-1,2,5-thiadiazoles has shown successful Stille couplings to introduce alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Analogous Halo- justia.comresearchgate.netacs.orgthiadiazoles

Starting MaterialCoupling PartnerReaction TypeCatalyst SystemProduct TypeReference(s)
3,4-Dichloro-1,2,5-thiadiazoleOrganotin reagentsStille CouplingPd catalyst3-Alkyl/Alkenyl/Alkynyl/Aryl-4-chloro-1,2,5-thiadiazoles researchgate.net
3-Bromo-4-chloro-1,2,5-thiadiazoleOrganoboron reagentsSuzuki-Miyaura CouplingPd catalyst/Base3-Aryl/Alkyl-4-chloro-1,2,5-thiadiazoles researchgate.net

Transformations of the Isopropoxy Substituent

The isopropoxy group, while generally more stable than the chloro substituent, can also undergo chemical transformations, providing another avenue for modifying the core structure.

Cleavage and Derivatization Reactions

The ether linkage of the isopropoxy group can be cleaved under certain conditions. Acid-catalyzed hydrolysis, for instance, could potentially convert the isopropoxy group to a hydroxyl group, yielding 3-chloro-4-hydroxy- justia.comresearchgate.netacs.orgthiadiazole. This hydroxy derivative can then serve as a precursor for further derivatization. A patent describes the synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazoles and their subsequent conversion to other alkoxy derivatives. google.com

Rearrangements Involving the Alkoxy Group

While specific rearrangements involving the isopropoxy group on a justia.comresearchgate.netacs.orgthiadiazole ring are not extensively documented, analogous systems in heterocyclic chemistry can undergo thermally or photochemically induced rearrangements. However, given the stability of the justia.comresearchgate.netacs.orgthiadiazole ring, such transformations would likely require forcing conditions.

Electrophilic Aromatic Substitution on the Thiadiazole Ring

The justia.comresearchgate.netacs.orgthiadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This inherent electronic nature makes the ring generally resistant to electrophilic aromatic substitution reactions. The carbon atoms of the ring have a low electron density, rendering them poor nucleophiles for attack by electrophiles.

In the case of 3-chloro-4-isopropoxy- justia.comresearchgate.netacs.orgthiadiazole, the chloro and isopropoxy groups will influence the electron density of the ring. The chloro group is an electron-withdrawing group through its inductive effect, further deactivating the ring towards electrophilic attack. The isopropoxy group, on the other hand, can act as an electron-donating group through resonance, by donating a lone pair of electrons from the oxygen atom to the ring. However, the strong electron-withdrawing nature of the thiadiazole ring itself is likely to dominate, making electrophilic substitution a challenging transformation. If such a reaction were to occur, it would likely require harsh conditions and may lead to a mixture of products or decomposition of the starting material.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The chlorine substituent at the 3-position of the 1,2,5-thiadiazole (B1195012) ring serves as a versatile handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. While specific studies on 3-Chloro-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole are not extensively documented, the reactivity of analogous 3,4-dihalo-1,2,5-thiadiazoles provides a strong basis for predicting its behavior in such transformations. researchgate.net Palladium-catalyzed reactions, in particular, are reliable methods for creating C-C and C-heteroatom bonds with a high degree of chemo- and regioselectivity. researchgate.net

Commonly employed cross-coupling reactions for halogenated heteroarenes include the Suzuki-Miyaura, Stille, and Sonogashira reactions. In the context of 3-Chloro-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole, the chlorine atom can be readily displaced by a variety of nucleophiles, including organoboron, organotin, and terminal alkyne reagents.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 3-Chloro-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. The reaction of 3-Chloro-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole with an organotin reagent, catalyzed by a palladium complex, would yield the corresponding 3-substituted-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole. This method is tolerant of a wide range of functional groups. researchgate.net

Sonogashira Coupling: For the formation of a C-C triple bond, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the chloro-substituted thiadiazole with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The following table summarizes the expected outcomes of these cross-coupling reactions with 3-Chloro-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole, based on the known reactivity of similar compounds. researchgate.net

Coupling ReactionReagentsCatalyst/ConditionsExpected Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base3-R-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole
StilleR-Sn(Bu)₃Pd(PPh₃)₄3-R-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base3-(R-C≡C)-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole

Note: 'R' represents a generic organic substituent (e.g., aryl, vinyl, alkyl).

Ring-Opening and Degradation Pathways of the 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring, while possessing a degree of aromatic stability, is susceptible to ring-opening and degradation under certain conditions. These transformations can be initiated by various stimuli, including strong nucleophiles, oxidizing agents, and light.

Nucleophilic Attack: Strong nucleophiles can induce ring-opening of the 1,2,5-thiadiazole core. For instance, the reaction of 3,4-dichloro-1,2,5-thiadiazole with certain lithium and sodium acetylides has been shown to result in ring cleavage, producing bis(2-(trimethylsilyl)ethynyl) sulfur and cyanogen (B1215507) as major products, with the desired substituted thiadiazole being only a minor product. researchgate.net This suggests that under specific nucleophilic conditions, the integrity of the thiadiazole ring in 3-Chloro-4-isopropoxy- researchgate.netresearchgate.netnih.govthiadiazole could be compromised.

Oxidative Degradation: The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation. chemicalbook.com Oxidizing agents can lead to the formation of non-aromatic 1,2,5-thiadiazole 1-oxides and 1,1-dioxides. chemicalbook.comresearchgate.netnih.gov These oxidized species are generally less stable and more electrophilic, which can facilitate further degradation pathways. chemrxiv.org For example, the oxidative degradation of a benzo[c] researchgate.netresearchgate.netnih.govthiadiazole derivative has been proposed to proceed through oxidation of the sulfur atom. researchgate.net

Photochemical Degradation: Some substituted 1,2,5-thiadiazoles have been observed to undergo photochemical degradation. For example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) can decompose upon exposure to light to produce benzonitrile (B105546) and elemental sulfur. chemicalbook.com This suggests that the 1,2,5-thiadiazole ring in the title compound may also be sensitive to photodegradation, potentially leading to cleavage of the N-S bonds and fragmentation of the molecule.

The potential degradation pathways for the 1,2,5-thiadiazole core are summarized in the table below.

Degradation PathwayInitiating Agent/ConditionPotential Products
Nucleophilic Ring OpeningStrong nucleophiles (e.g., certain acetylides)Acyclic sulfur and nitrogen-containing fragments
Oxidative DegradationOxidizing agents (e.g., peroxy acids)1,2,5-Thiadiazole 1-oxides, 1,1-dioxides, and subsequent cleavage products
Photochemical DegradationUV or visible lightRing-cleaved fragments, extrusion of sulfur

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Chloro 4 Isopropoxy 1 2 3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3-Chloro-4-isopropoxy- mdpi.comresearchgate.netmdpi.comthiadiazole is predicted to exhibit two distinct signals corresponding to the isopropoxy substituent. The methine proton (-CH) is expected to appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is anticipated to be in the downfield region, influenced by the electron-withdrawing nature of the adjacent oxygen atom and the thiadiazole ring. The six methyl protons (-CH₃) will present as a doublet, coupled to the single methine proton.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCH(CH₃)₂4.5 - 5.0Septet~6.0
-OCH(CH ₃)₂1.3 - 1.5Doublet~6.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The two carbon atoms of the thiadiazole ring are expected to resonate at significantly different chemical shifts due to the distinct electronic effects of the chloro and isopropoxy substituents. The carbon atom bonded to the chlorine (C-Cl) will be deshielded, while the carbon attached to the isopropoxy group (C-O) will be even further downfield due to the high electronegativity of oxygen. The isopropoxy group itself will display two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C -Cl (Thiadiazole)145 - 155
C -O (Thiadiazole)160 - 170
-OC H(CH₃)₂70 - 75
-OCH(C H₃)₂20 - 25

Multi-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the connectivity within the isopropoxy group. A cross-peak between the septet of the methine proton and the doublet of the methyl protons would confirm their spin-spin coupling and thus, their direct connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would show a correlation between the methine proton signal and the methine carbon signal, as well as a correlation between the methyl proton signals and the methyl carbon signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for piecing together the entire molecular structure. Key expected correlations would include:

A correlation between the methine proton of the isopropoxy group and the thiadiazole carbon atom attached to the oxygen (C-O), confirming the ether linkage.

Correlations between the protons of the isopropoxy group and the adjacent thiadiazole carbon, providing further evidence for the substituent's placement.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Chloro-4-isopropoxy- mdpi.comresearchgate.netmdpi.comthiadiazole is expected to show characteristic absorption bands for the various functional groups present. The isopropoxy group will give rise to strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether linkage will be visible as a strong band around 1200-1250 cm⁻¹. The thiadiazole ring itself will have a series of characteristic stretching and bending vibrations. The C-Cl stretch is anticipated to appear in the lower frequency region.

Predicted FT-IR Data

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (Isopropoxy)2850 - 3000Strong
C=N Stretch (Thiadiazole)1500 - 1600Medium-Strong
N-S Stretch (Thiadiazole)800 - 900Medium
C-O Stretch (Ether)1200 - 1250Strong
C-Cl Stretch700 - 800Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While C-O and C-Cl stretches are also Raman active, the non-polar C=N and S-N bonds of the thiadiazole ring are expected to show strong signals. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the molecular backbone.

Predicted Raman Data

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (Isopropoxy)2850 - 3000Medium
C=N Stretch (Thiadiazole)1500 - 1600Strong
N-S Stretch (Thiadiazole)800 - 900Strong
Ring Deformation (Thiadiazole)600 - 800Strong
C-Cl Stretch700 - 800Medium

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of 3-Chloro-4-isopropoxy- oszk.huresearchgate.netsigmaaldrich.comthiadiazole is anticipated to reveal key insights into its electronic structure. The UV-Vis spectrum of related 1,2,5-thiadiazole (B1195012) compounds typically exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring and its substituents.

The isopropoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted or halogen-substituted thiadiazoles. This is due to the interaction of the oxygen lone pair with the π-system of the thiadiazole ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 1: Predicted UV-Vis Absorption Data for 3-Chloro-4-isopropoxy- oszk.huresearchgate.netsigmaaldrich.comthiadiazole in a Standard Solvent (e.g., Ethanol)

TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~250 - 280High
n → π~300 - 340Low to Medium

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For 3-Chloro-4-isopropoxy- oszk.huresearchgate.netsigmaaldrich.comthiadiazole, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₅H₇ClN₂OS.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the loss of the isopropoxy group, the chlorine atom, and cleavage of the thiadiazole ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Chloro-4-isopropoxy- oszk.huresearchgate.netsigmaaldrich.comthiadiazole

IonPredicted m/zDescription
[M]⁺Calculated Exact MassMolecular ion
[M - C₃H₇O]⁺[M - 59.0497]Loss of the isopropoxy radical
[M - Cl]⁺[M - 34.9688]Loss of the chlorine radical
[C₃H₇]⁺43.0548Isopropyl cation

Note: The exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements.

X-ray Crystallography for Definitive Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. While a crystal structure for 3-Chloro-4-isopropoxy- oszk.huresearchgate.netsigmaaldrich.comthiadiazole has not been reported, analysis of related structures, such as that of 3-chloro-4-fluoro-1,2,5-thiadiazole, allows for the prediction of its key geometric parameters. oszk.hu

The 1,2,5-thiadiazole ring is expected to be planar. The isopropoxy group would introduce a specific conformation relative to the ring. The bond lengths and angles within the thiadiazole ring will be influenced by the electronic effects of the chloro and isopropoxy substituents.

Table 3: Predicted X-ray Crystallographic Parameters for 3-Chloro-4-isopropoxy- oszk.huresearchgate.netsigmaaldrich.comthiadiazole

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Cl Bond Length~1.72 Å
C-O Bond Length~1.35 Å
N-S Bond Length~1.63 Å
C-N Bond Length~1.33 Å

Note: These values are estimations based on known structures of similar molecules and may differ in an actual experimental determination.

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Isopropoxy 1 2 3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for investigating the intrinsic properties of the molecule at an electronic level. These calculations are typically performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

The initial step in the computational study involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For 3-Chloro-4-isopropoxy- researchgate.netfigshare.comnih.govthiadiazole, this process is crucial for understanding the spatial arrangement of the isopropoxy group relative to the planar thiadiazole ring.

Based on studies of similar compounds like 3-chloro-4-fluoro-1,2,5-thiadiazole, the thiadiazole ring is expected to be planar, possessing Cs symmetry. researchgate.net The primary conformational flexibility arises from the rotation around the C4-O bond of the isopropoxy substituent. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to explore the potential energy surface associated with this rotation. figshare.com This analysis identifies the global minimum energy conformer, which represents the most populated structure at equilibrium. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometric Parameters: This table presents estimated values based on data from analogous thiadiazole structures. researchgate.net

ParameterValue (Estimated)
Bond Lengths (Å)
C3-Cl1.72
C3-N21.33
N2=N51.41
N5-C41.34
C4-S11.83
S1-C31.84
C4-O(isopropoxy)1.36
O-C(isopropyl)1.44
Bond Angles (°)
Cl-C3-N2125.0
N2-C3-S1114.5
C3-N2=N5113.0
N2=N5-C4113.0
N5-C4-O126.0
C3-S1-C484.0

Note: The numbering follows standard chemical nomenclature conventions.

The electronic structure dictates the molecule's reactivity, optical properties, and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. nih.govsapub.org A smaller gap suggests the molecule is more polarizable and reactive. For substituted thiadiazoles, this gap is influenced by the electronic nature of the substituents. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For 3-Chloro-4-isopropoxy- researchgate.netfigshare.comnih.govthiadiazole, the MEP would reveal regions of negative potential (red/yellow) around the electronegative nitrogen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the isopropoxy group. figshare.com This analysis is vital for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Hypothetical Electronic Properties: This table presents estimated values based on calculations for related thiadiazoles. researchgate.net

PropertyValue (Estimated)
Energy of HOMO-6.20 eV
Energy of LUMO-1.85 eV
HOMO-LUMO Energy Gap (ΔE)4.35 eV

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). researchgate.net These predicted frequencies can be compared with experimental IR spectra to validate the computed structure. Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For 3-Chloro-4-isopropoxy- researchgate.netfigshare.comnih.govthiadiazole, characteristic peaks would include the C-Cl stretching frequency, C-O-C stretching of the ether linkage, and various stretching and bending modes of the thiadiazole ring. researchgate.net

Reaction Mechanism Studies and Transition State Analysis of Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. A plausible synthetic route to 3-Chloro-4-isopropoxy- researchgate.netfigshare.comnih.govthiadiazole involves the nucleophilic substitution of a chlorine atom in 3,4-dichloro-1,2,5-thiadiazole (B139948) with an isopropoxide salt. google.com

Theoretical studies of this reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the reactants (3,4-dichloro-1,2,5-thiadiazole and isopropoxide) and the product.

Transition State (TS) Searching: Identifying the high-energy transition state structure that connects the reactants and products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used for this purpose.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier for the reaction, providing insight into the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

Such studies would clarify whether the reaction proceeds via a classic SNAr mechanism and would help in optimizing reaction conditions.

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic structure calculations from section 5.1.2 are directly used to predict reactivity. The MEP map and the distribution of frontier orbitals (HOMO and LUMO) highlight the most probable sites for chemical attack.

For 3-Chloro-4-isopropoxy- researchgate.netfigshare.comnih.govthiadiazole, the carbon atom bonded to the chlorine (C3) is expected to be electron-deficient due to the electronegativity of both the adjacent chlorine and the nitrogen atoms in the ring. This makes it the primary site for nucleophilic attack, a common reactivity pattern for halogenated thiadiazoles. nih.gov The isopropoxy group, being an electron-donating group, would modulate the reactivity of the ring, potentially influencing the regioselectivity of further substitutions.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules in a condensed phase (liquid or solid). nih.gov

For 3-Chloro-4-isopropoxy- researchgate.netfigshare.comnih.govthiadiazole, an MD simulation would involve placing a large number of these molecules in a simulation box and calculating their trajectories over time based on a force field that describes the intermolecular and intramolecular forces. Such simulations can predict macroscopic properties like:

Density and phase behavior at different temperatures and pressures.

Viscosity and diffusion coefficients.

Solvation properties and miscibility with other solvents.

The structure of the liquid, including radial distribution functions which describe how the molecules pack together.

These simulations are crucial for understanding the material properties of the compound and for applications where its behavior in a solution or bulk material is important.

Emerging Research Directions and Strategic Utilization of 3 Chloro 4 Isopropoxy 1 2 3 Thiadiazole As a Chemical Synthon

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The unique substitution pattern of 3-chloro-4-isopropoxy- nih.govresearchgate.netmdpi.comthiadiazole, featuring both a reactive chloro group and an isopropoxy group on the electron-deficient 1,2,5-thiadiazole (B1195012) core, positions it as a valuable and versatile synthon in modern organic synthesis. Its structure allows for selective, stepwise functionalization, providing a clear pathway to a variety of more complex heterocyclic systems. The electron-withdrawing nature of the thiadiazole ring activates the chlorine atom for nucleophilic substitution, while the isopropoxy group can be manipulated or cleaved under different conditions, offering a dual-handle approach for molecular elaboration.

This strategic positioning makes the compound a key intermediate for building molecules with potential applications in medicinal chemistry and materials science. Researchers can exploit the differential reactivity of the two functional groups to introduce a wide range of substituents, thereby tuning the steric and electronic properties of the final products. For instance, the chlorine can be displaced by nitrogen, sulfur, or carbon nucleophiles, while the isopropoxy group can be hydrolyzed to a hydroxyl group, which can then be further derivatized. This controlled diversification is crucial for developing libraries of compounds for screening and optimization.

Precursor in the Development of Sulfathiadiazole Derivatives

A significant application of 3-chloro-4-alkoxy- nih.govresearchgate.netmdpi.comthiadiazole intermediates is in the synthesis of sulfathiadiazoles. google.com These compounds are a class of sulfonamides that incorporate a thiadiazole ring, and have been investigated for various pharmacological activities. The synthesis pathway typically involves the 3-chloro-4-hydroxy- nih.govresearchgate.netmdpi.comthiadiazole derivative as a key starting point. google.com

The general strategy involves converting the hydroxy group to a more complex side chain and then reacting the chloro group to install the sulfonamide moiety, or vice versa. The isopropoxy group in 3-chloro-4-isopropoxy- nih.govresearchgate.netmdpi.comthiadiazole serves as a protected form of the hydroxyl group. This protection can be advantageous, preventing unwanted side reactions at the oxygen atom while manipulations are carried out at the C-3 position. Following the substitution of the chlorine atom, the isopropoxy group can be cleaved to reveal the hydroxyl group, which can then be used to build the final sulfathiadiazole structure. This approach highlights the compound's role as an important intermediate in creating specific, biologically relevant scaffolds. google.com

Building Block for the Construction of Functionalized Thiadiazole Compounds

The utility of 3-chloro-4-isopropoxy- nih.govresearchgate.netmdpi.comthiadiazole extends beyond sulfathiadiazole synthesis, establishing it as a fundamental building block for a broader range of functionalized thiadiazoles. researchgate.net The reactivity of the C-Cl bond allows for a variety of transformations, including nucleophilic aromatic substitution and cross-coupling reactions. These reactions enable the introduction of diverse functional groups at the C-3 position, significantly expanding the molecular complexity and potential applications of the resulting compounds.

For example, the chlorine atom can be readily displaced by amines, thiols, and alkoxides to generate new derivatives. The reaction with morpholine, for instance, yields 3-morpholino-4-isopropoxy- nih.govresearchgate.netmdpi.comthiadiazole, demonstrating the ease of forming C-N bonds. nih.govsigmaaldrich.combldpharm.comtcichemicals.com Similarly, reaction with various amines can be used to synthesize a library of 3-amino-1,2,5-thiadiazole derivatives. These functionalization reactions are often high-yielding and proceed under mild conditions, making this synthon particularly attractive for combinatorial chemistry and the rapid generation of new molecular entities.

Below is a table summarizing representative functionalization reactions starting from related chloro-thiadiazole synthons.

Starting MaterialReagentReaction TypeProduct Class
3,4-Dichloro-1,2,5-thiadiazole (B139948)Metal Amides / NucleophilesRing Opening / Substitution3,4-Disubstituted-1,2,5-thiadiazoles researchgate.net
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazoleVariousBuilding Block SynthesisFP-TZTP Precursors axonmedchem.combldpharm.com
2-Mercapto-5-methyl-1,3,4-thiadiazoleα,ω-DihalogenoalkanesNucleophilic Substitution2-(ω-Haloalkylthio)thiadiazoles mdpi.com
2,5-disubstituted-1,3,4-thiadiazolesVarious Aldehydes/KetonesCondensationSchiff Bases of Thiadiazoles researchgate.net

Integration into Novel π-Conjugated Systems for Advanced Materials Science Applications

The 1,2,5-thiadiazole ring is an electron-deficient heterocycle, a property that makes it a valuable component in the design of materials for organic electronics. When incorporated into a larger π-conjugated system, the thiadiazole unit acts as an electron acceptor, facilitating intramolecular charge transfer and influencing the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgntu.edu.tw 3-Chloro-4-isopropoxy- nih.govresearchgate.netmdpi.comthiadiazole serves as a precursor to these advanced materials, where the chloro and isopropoxy groups can be replaced or modified to create monomers for polymerization or complex small molecules.

The introduction of thiadiazole moieties into conjugated polymers has been shown to lower the HOMO energy levels, which can lead to higher open-circuit voltages in polymer solar cells. acs.orgntu.edu.tw Furthermore, the rigid, planar structure of the thiadiazole ring can promote orderly molecular packing, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). acs.org The ability to functionalize the thiadiazole core at two distinct positions allows for fine-tuning of the electronic properties and solid-state morphology of these materials. researchgate.net For example, attaching electron-donating groups to the thiadiazole core can create donor-acceptor-donor (D-A-D) type structures with tailored optical and electrochemical properties. researchgate.net

The table below presents hypothetical data for π-conjugated materials incorporating a functionalized 1,2,5-thiadiazole unit, illustrating the impact of the heterocycle on key electronic properties.

Polymer/MoleculeKey Structural UnitHOMO (eV)LUMO (eV)Application
P-Th-TDZ-ThThiophene-Thiadiazole-5.40-3.20Organic Photovoltaics (OPV) acs.org
P-BT-TDZ-BTBenzothiophene-Thiadiazole-5.55-3.45Organic Field-Effect Transistors (OFET) researchgate.net
D-A-D MoleculeDonor-Thiadiazole-Donor-5.25-2.90Organic Light-Emitting Diodes (OLED) mdpi.com

Development of Sustainable and Green Synthetic Routes for 1,2,5-Thiadiazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com For the synthesis of 1,2,5-thiadiazoles and their derivatives, research is moving towards methodologies that reduce the use of hazardous reagents, employ eco-friendly solvents, and improve energy efficiency. nih.govbohrium.com Traditional methods for synthesizing the thiadiazole ring often involve reagents like sulfur chlorides or thionyl chloride, which can be hazardous. google.commdpi.com

Modern approaches focus on alternative synthetic strategies. These include the use of elemental sulfur in multicomponent reactions, which avoids harsh chlorinating agents. mdpi.com Green solvents such as water, alcohols, or ionic liquids are being explored as replacements for traditional volatile organic compounds (VOCs). nih.govbohrium.com Furthermore, energy-efficient techniques like microwave irradiation and ultrasound-assisted synthesis are being employed to shorten reaction times and often improve yields. nih.govmdpi.combohrium.com For instance, microwave-assisted synthesis has been successfully used to produce substituted 1,2,4-thiadiazoles with reduced reaction times and easier work-up. mdpi.com While these studies often focus on other thiadiazole isomers, the principles are directly applicable to the development of more sustainable routes to 1,2,5-thiadiazole precursors like 3-chloro-4-isopropoxy- nih.govresearchgate.netmdpi.comthiadiazole. The goal is to develop catalytic, atom-economical processes that generate minimal waste. nih.govmdpi.com

Interdisciplinary Research at the Interface of Synthetic Chemistry and Emerging Technologies

The strategic importance of synthons like 3-chloro-4-isopropoxy- nih.govresearchgate.netmdpi.comthiadiazole is amplified by their integration into interdisciplinary research fields that combine synthetic chemistry with emerging technologies. The design and synthesis of novel thiadiazole derivatives are increasingly guided by computational chemistry and molecular modeling. These tools allow researchers to predict the electronic, optical, and biological properties of target molecules before embarking on their synthesis, saving time and resources. researchgate.net For example, docking studies can predict the binding affinity of thiadiazole-based compounds to biological targets, guiding the design of new potential therapeutic agents. nih.govtandfonline.com

Furthermore, the synthesis of thiadiazole derivatives is a candidate for automation and high-throughput synthesis platforms. The well-defined reactivity of the chloro and isopropoxy groups allows for the development of robust, automated reaction sequences to generate large libraries of compounds for screening in materials science or drug discovery. This synergy between predictive modeling, automated synthesis, and experimental validation accelerates the discovery of new functional molecules. The data generated from these high-throughput experiments can, in turn, be used to train machine learning algorithms to better predict the outcomes of future reactions and the properties of yet-to-be-synthesized compounds, creating a powerful cycle of innovation at the intersection of chemistry, data science, and robotics.

Q & A

Q. What are the optimized laboratory-scale synthesis routes for 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution of 3-chloro-1,2,5-thiadiazole with isopropanol under basic conditions. Key parameters include:

  • Base selection : Sodium isopropoxide or similar alkoxide bases enhance nucleophilicity.
  • Reflux conditions : Extended reflux (18–24 hours) ensures complete substitution .
  • Solvent choice : Polar aprotic solvents like DMSO or DMF improve solubility and reaction efficiency.
    Yields can reach ~65–75% with rigorous purification (e.g., recrystallization from ethanol-water mixtures). Adjusting stoichiometry (1:1.2 molar ratio of thiadiazole to isopropanol) minimizes byproducts like di-substituted derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR shows the isopropoxy methyl doublet (δ 1.2–1.4 ppm) and methine quartet (δ 4.5–4.7 ppm). 13^13C NMR confirms the thiadiazole ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS displays the molecular ion peak at m/z 193.6 (C5_5H7_7ClN2_2OS+^+) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water eluents resolve impurities, ensuring >95% purity .

Q. What are the dominant chemical reactions exhibited by this compound, and how do steric effects from the isopropoxy group influence reactivity?

  • Substitution reactions : The chlorine atom undergoes nucleophilic displacement with amines (e.g., morpholine) or thiols. Steric hindrance from the isopropoxy group slows reactivity compared to methoxy analogs, requiring higher temperatures (80–100°C) .
  • Oxidation : The thiadiazole ring resists oxidation, but the isopropoxy group can oxidize to acetone derivatives under strong oxidizing agents (e.g., KMnO4_4) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and regioselectivity of this compound in substitution reactions?

Density-functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrostatic potential maps : Highlight electron-deficient regions at the chlorine atom and thiadiazole ring, guiding nucleophilic attack .
  • Regioselectivity : The isopropoxy group’s electron-donating nature increases electron density at the 4-position, directing substitutions to the 3-chloro site. Comparative studies with methoxy analogs show slower kinetics due to steric bulk .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Catalyst variability : Pd-based catalysts (e.g., Suzuki coupling) require strict moisture control for reproducibility .
  • Byproduct formation : Use of scavengers (e.g., molecular sieves) or gradient HPLC purifies target compounds .
  • Reaction monitoring : In-situ FTIR or 19^19F NMR tracks intermediate formation in fluorinated derivatives .

Q. How does this compound interact with biological targets, and what methodological approaches validate these interactions?

While direct studies are limited, structural analogs (e.g., benzo[c]thiadiazoles) exhibit:

  • DNA intercalation : Fluorescence quenching assays and molecular docking suggest π-π stacking with nucleobases .
  • Protein binding : SPR or ITC measures affinity for enzymes like kinases, with IC50_{50} values in the µM range .
    In vitro cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa) are recommended for preliminary activity screening .

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